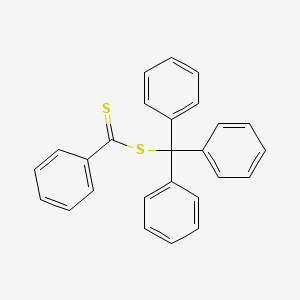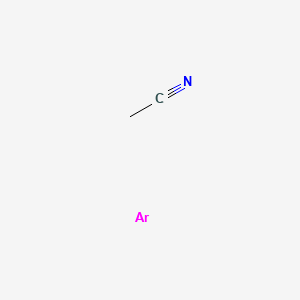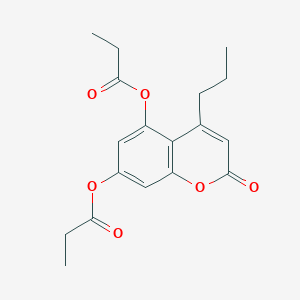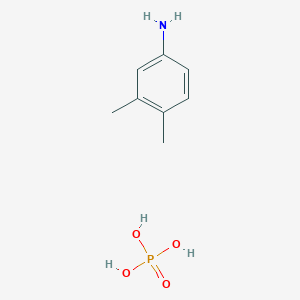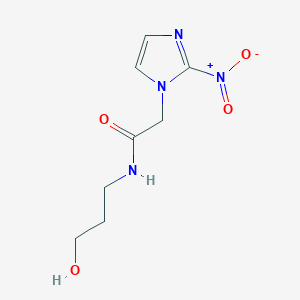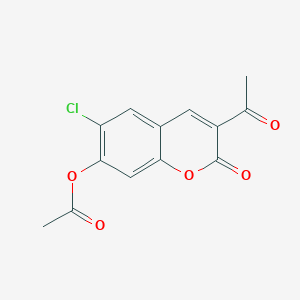
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring phenolic substances made of fused benzene and α-pyrone rings. This compound is of interest due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate typically involves the acetylation of 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
科学的研究の応用
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes
作用機序
The mechanism of action of 3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of cellular processes. The compound’s ability to generate reactive oxygen species also contributes to its biological effects .
類似化合物との比較
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methylcoumarin: Used in the synthesis of pharmaceuticals and fragrances.
6-Chlorocoumarin: Studied for its antimicrobial activities
Uniqueness
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and chloro groups enhance its reactivity and potential for diverse applications .
特性
CAS番号 |
185752-35-6 |
|---|---|
分子式 |
C13H9ClO5 |
分子量 |
280.66 g/mol |
IUPAC名 |
(3-acetyl-6-chloro-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H9ClO5/c1-6(15)9-3-8-4-10(14)12(18-7(2)16)5-11(8)19-13(9)17/h3-5H,1-2H3 |
InChIキー |
IBVZMMSPIRJOPA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=CC(=C(C=C2OC1=O)OC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
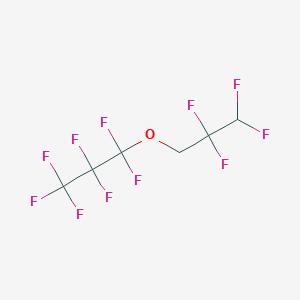
![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
